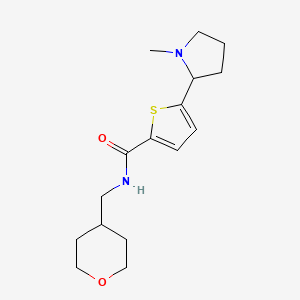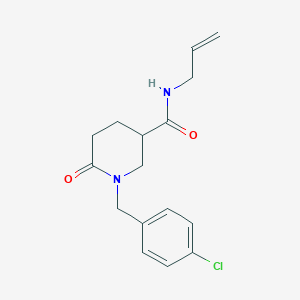![molecular formula C17H26N4O3S B3802056 1-(3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(1,1-dioxothiolan-3-yl)-methylamino]ethanone](/img/structure/B3802056.png)
1-(3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(1,1-dioxothiolan-3-yl)-methylamino]ethanone
Descripción general
Descripción
1-(3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(1,1-dioxothiolan-3-yl)-methylamino]ethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclobutyl group, a tetrahydropyrazolo[4,3-c]pyridine core, and a dioxothiolan-3-yl-methylamino substituent. Its intricate molecular architecture makes it an interesting subject for synthetic chemistry, pharmacology, and material science studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(1,1-dioxothiolan-3-yl)-methylamino]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrazolo[4,3-c]pyridine core, followed by the introduction of the cyclobutyl group and the dioxothiolan-3-yl-methylamino substituent. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The goal is to achieve a high-purity product suitable for further research or application.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(1,1-dioxothiolan-3-yl)-methylamino]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(1,1-dioxothiolan-3-yl)-methylamino]ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Studies may focus on its efficacy, safety, and mechanism of action in treating specific diseases or conditions.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(1,1-dioxothiolan-3-yl)-methylamino]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are necessary to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c]-pyridine-5-carboxylate
- tert-Butyl 3-iodo-1,4,6,7-tetrahydropyrazolo[4,3-c]-pyridine-5-carboxylate
- 1-Benzyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Uniqueness
What sets 1-(3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(1,1-dioxothiolan-3-yl)-methylamino]ethanone apart from these similar compounds is its unique combination of functional groups and structural features. The presence of the cyclobutyl group and the dioxothiolan-3-yl-methylamino substituent imparts distinct chemical and biological properties, making it a valuable compound for further research and application.
Propiedades
IUPAC Name |
1-(3-cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(1,1-dioxothiolan-3-yl)-methylamino]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S/c1-20(13-6-8-25(23,24)11-13)10-16(22)21-7-5-15-14(9-21)17(19-18-15)12-3-2-4-12/h12-13H,2-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJGWOOTKKFOPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2=C(C1)C(=NN2)C3CCC3)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-1-(3,4-dihydro-1H-isoquinolin-2-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3801974.png)
![1-cyclopropyl-5-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B3801985.png)
![2-methyl-8-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3801990.png)
![7-(2-cyclohexylethyl)-2-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3801996.png)
![N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-methyl-3-pyrazin-2-ylpropanamide](/img/structure/B3802003.png)
![N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-{[(4-methylphenyl)amino]methyl}benzamide](/img/structure/B3802019.png)

![1-[5-({[5-(hydroxymethyl)-2-furyl]methyl}amino)-7,7-dimethyl-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinol](/img/structure/B3802035.png)

![7-methyl-3-[(5-methyl-1H-imidazol-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B3802046.png)
![N-cyclopropyl-3-{1-[(4'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B3802074.png)
![1-(3-methylpyridin-2-yl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperazine](/img/structure/B3802075.png)
![7-(2,3-difluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3802084.png)
![1-[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-4-thiophen-2-ylbutan-1-one](/img/structure/B3802090.png)
